4-Chloro-2-cyclopropyl-6-(4-iodophenyl)pyrimidine
Description
BenchChem offers high-quality 4-Chloro-2-cyclopropyl-6-(4-iodophenyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-cyclopropyl-6-(4-iodophenyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-(4-iodophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClIN2/c14-12-7-11(8-3-5-10(15)6-4-8)16-13(17-12)9-1-2-9/h3-7,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQOJXGJJNLNKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-2-cyclopropyl-6-(4-iodophenyl)pyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a cyclopropyl group, a chlorine atom, and an iodophenyl moiety. Its molecular formula is CHClI N, and it has a molecular weight of 304.56 g/mol. The compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The structure of 4-Chloro-2-cyclopropyl-6-(4-iodophenyl)pyrimidine includes:
- A pyrimidine ring , which is known for its role in various biological activities.
- A cyclopropyl group that may enhance the compound's reactivity and biological interactions.
- Halogen substituents (chlorine and iodine) which are known to influence the pharmacological properties of compounds.
Biological Activities
Research indicates that compounds similar to 4-Chloro-2-cyclopropyl-6-(4-iodophenyl)pyrimidine exhibit various biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown potential in inhibiting tumor growth and proliferation. For example, studies have highlighted their effectiveness against several cancer types, including melanoma and breast cancer.
- Antiviral Properties : Some derivatives have demonstrated activity against viruses such as human cytomegalovirus (HCMV) and herpes simplex virus (HSV), suggesting potential therapeutic applications in virology .
The biological activity of 4-Chloro-2-cyclopropyl-6-(4-iodophenyl)pyrimidine can be attributed to its interaction with various biological targets. For instance:
- It may act as an inhibitor of specific kinases involved in cancer progression.
- The halogen atoms can enhance binding affinity to target proteins, thereby increasing the efficacy of the compound.
Case Studies
- Anticancer Efficacy : In vitro studies have shown that 4-Chloro-2-cyclopropyl-6-(4-iodophenyl)pyrimidine inhibits cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
- Antiviral Activity : A study evaluated the compound's effectiveness against HCMV, revealing that it inhibited viral replication at low micromolar concentrations without significant cytotoxicity .
Comparative Analysis
To better understand the biological activity of 4-Chloro-2-cyclopropyl-6-(4-iodophenyl)pyrimidine, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Similarity (%) | Unique Features |
|---|---|---|---|
| 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-methylamino-pyrimidine | Structure | 76% | Contains a methylamino group |
| N-(5-Fluoro-2-iodophenyl)acetamide | Structure | 65% | Acetamide functional group |
| 8-Fluoroquinazoline-2,4(1H,3H)-dione | Structure | 64% | Quinazoline core |
This table illustrates that while these compounds share structural similarities, their unique features may influence their biological activity differently.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
